2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-8-15(2)10-16(9-14)13-24-19-20-11-17(18(23)21-19)12-22-6-4-3-5-7-22/h8-11H,3-7,12-13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGTZCMMKKQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethylphenylmethyl sulfide, which is then reacted with a piperidin-1-ylmethyl derivative. The final step involves the cyclization to form the dihydropyrimidinone core under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby affecting cell function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological characteristics:
Key Comparisons:
Substituent Effects on Bioactivity: The target compound’s (3,5-dimethylphenyl)sulfanyl group contrasts with the difluorophenylhydroxyimino (Compounds 1–2) and benzisoxazole (Compound 3) moieties. Fluorinated aromatic systems (e.g., Compounds 1–2) are associated with enhanced target binding via halogen bonding, while benzisoxazole (Compound 3) improves CNS penetration due to reduced polarity . The dimethylphenyl group in the target compound may prioritize peripheral activity over CNS effects.
Piperidine Modifications: All compounds feature piperidine-derived substitutions. The piperidin-1-ylmethyl group in the target compound is shorter and more rigid than the ethyl-linked piperidine chains in Compounds 1–3.
Metabolic Stability: Compounds with hydroxyimino groups (1–2) exhibit faster hepatic clearance due to oxidative metabolism, whereas the benzisoxazole (3) and dimethylphenylsulfanyl (target) substituents are more resistant to phase I enzymes, suggesting improved half-life .
Kinase vs. Receptor Selectivity :
- While the target compound’s DHPM core aligns with kinase inhibitors (e.g., imatinib analogs), Compounds 1–3 demonstrate divergent activities (antifungal, 5-HT₃ antagonism), highlighting the critical role of peripheral substituents in target engagement .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the dihydropyrimidinone core.
Substitution : Introduction of the (3,5-dimethylphenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene coupling.
Piperidine functionalization : Alkylation or reductive amination to attach the piperidin-1-ylmethyl group at the 5-position.
- Key considerations : Use anhydrous solvents (e.g., DMF or THF) and catalysts like p-toluenesulfonic acid for cyclization. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.2–2.5 ppm for piperidine CH₂ groups) and IR (C=O stretch ~1650 cm⁻¹).
- Chromatography : HPLC with a C18 column (Mobile phase: Methanol/buffer, pH 4.6; retention time ~12–15 min) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–420) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Receptor binding : Radiolabeled assays (e.g., ³H-ligand displacement) targeting GPCRs or ion channels, given the piperidine moiety’s prevalence in CNS targets.
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- Functional studies : Electrophysiological recordings for ion channel modulation (e.g., hERG inhibition risk assessment) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
- Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce side reactions.
- pH monitoring : Maintain pH 6–7 during nucleophilic substitutions to avoid decomposition .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
- Metabolic stability testing : Use liver microsomes to identify metabolite interference.
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. How do substituents (e.g., sulfanyl vs. oxy groups) impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP determination : Measure partition coefficients (e.g., shake-flask method) to correlate sulfanyl groups with increased lipophilicity.
- Permeability assays : Use Caco-2 monolayers to assess intestinal absorption.
- Metabolic mapping : Identify CYP450 isoforms involved in oxidation using recombinant enzymes .
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer :
- UPLC-MS/MS : Detect impurities at <0.1% levels with a BEH C18 column (1.7 µm particles).
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways.
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and accuracy (98–102%) .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
